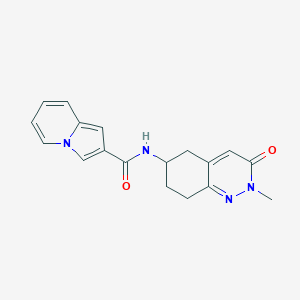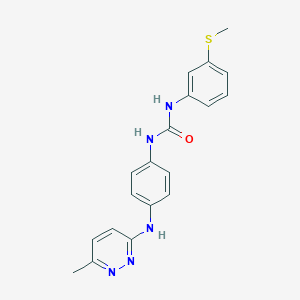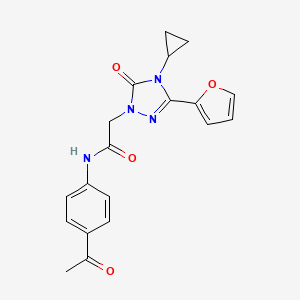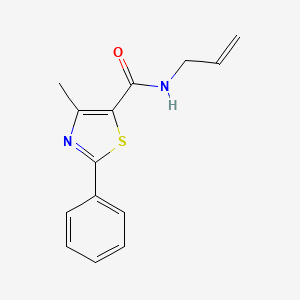
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. The compound is also known as DBP and is a chiral molecule that has two enantiomers.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. DBP has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in lab experiments is its ability to form stable complexes with various drugs. This makes it an ideal candidate for drug delivery systems. However, the compound's low solubility in water and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for research on (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol. One potential direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential use in drug delivery systems for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesis Methods
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can be achieved using several methods such as the reduction of the corresponding ketone, the condensation of benzofuran with propanal, and the use of asymmetric synthesis methods. One of the most common methods for synthesizing DBP is the reduction of 2,3-dihydro-1-benzofuran-3-one using a chiral catalyst.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, DBP has been found to exhibit significant antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-HNHGDDPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)



